molecular formula C21H28N2O2 B11406347 4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexanecarboxamide

4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexanecarboxamide

Cat. No.: B11406347
M. Wt: 340.5 g/mol
InChI Key: WDMRLGBVCMJGGI-UHFFFAOYSA-N
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Description

4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexanecarboxamide core, a butyl group, and an oxazole ring substituted with a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include bromine, butyl lithium, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Scientific Research Applications

4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
  • 3-Bromo-N-butyl-4-methylbenzenesulfonamide
  • N-(3-Bromo-4-methylphenyl)-4-butyl-N-(3-methyl-2-butanyl)cyclohexanecarboxamide

Uniqueness

4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexanecarboxamide is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H28N2O2/c1-3-4-5-16-8-12-18(13-9-16)21(24)22-20-14-19(23-25-20)17-10-6-15(2)7-11-17/h6-7,10-11,14,16,18H,3-5,8-9,12-13H2,1-2H3,(H,22,24)

InChI Key

WDMRLGBVCMJGGI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)C

Origin of Product

United States

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